

Initial Investigations into MS143 for Microfluidics Mold Release: A Technical Guide

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Compound of Interest

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This technical guide provides an in-depth analysis of the initial investigations into the use of **MS143**, a polytetrafluoroethylene (PTFE) based mold release agent, for microfluidic device fabrication. The focus is on its application in soft lithography for polydimethylsiloxane (PDMS) molding, a ubiquitous technique in the field. This document summarizes key performance characteristics, provides detailed experimental protocols, and visualizes the application workflow.

Introduction to MS143 as a Mold Release Agent in Microfluidics

MS143 is a suspension of low molecular weight PTFE fluoropolymers, valued for its exceptional non-stick properties and low coefficient of friction.^[1] In microfluidics, particularly in the context of soft lithography with PDMS, a reliable mold release agent is critical to ensure the fidelity of micro-features and the longevity of the master mold, which is often fabricated from SU-8 photoresist on a silicon wafer. The primary benefits of using a PTFE-based release agent like **MS143** include its chemical inertness, minimal transfer to the molded part, and its ability to form a dry, non-migrating film on the mold surface.^[1]

Several formulations of **MS143** are available, each with a different carrier solvent to suit various application needs. For instance, MS-143XD utilizes a rapidly drying, VOC-exempt carrier

solvent, making it suitable for enhancing throughput.^{[2][3]} Other variants like MS-143TE are marketed as economical and universal release agents.^{[1][4]}

Quantitative Data on PTFE Coatings for Microfluidic Molds

While specific quantitative data for **MS143** coatings in a microfluidics context is not readily available in public literature, we can infer its performance from studies on similar PTFE coatings and the general properties of PTFE.

Surface Properties of PTFE

The effectiveness of a mold release agent is largely determined by its surface energy and hydrophobicity. PTFE is known for its low surface energy, which minimizes adhesion.

Property	Typical Value for PTFE	Reference
Surface Energy	17 - 26 mJ/m ²	^{[5][6]}
Water Contact Angle	~105° - 120°	^{[5][7]}

Performance of PTFE Coatings on PDMS

Research on applying PTFE solutions to PDMS surfaces to inhibit the absorption of hydrophobic molecules provides valuable insights into the performance of such coatings. A study on optimizing PTFE coating on PDMS surfaces demonstrated a significant reduction in the absorption of the fluorescent dye Nile Red, indicating a successful surface modification that would be beneficial for mold release.

PTFE Concentration in Coating Solution (v/v)	Average Absorbed Fluorescence Intensity (Arbitrary Units)	Reduction in Absorption vs. Uncoated PDMS
0% (Uncoated PDMS)	55.3 ± 1.6	-
1%	17.2 ± 0.5	~69%
2%	15.4 ± 0.5	~72%
3%	7.7 ± 1.0	~86%
6%	6.6 ± 0.2	~88%

Data adapted from "Optimization of PTFE Coating on PDMS Surfaces for Inhibition of Hydrophobic Molecule Absorption for Increased Optical Detection Sensitivity," Sensors (Basel), 2021.[\[8\]](#)[\[9\]](#)

These results strongly suggest that a thin, uniform coating of PTFE, such as that provided by **MS143**, can significantly reduce the interaction between the PDMS and the mold surface, thereby facilitating easier release. A 3% PTFE solution was identified as optimal in this study, as higher concentrations did not yield a significantly greater reduction in absorption.[\[8\]](#)

Experimental Protocols

The following protocols are a synthesis of the manufacturer's recommendations for **MS143** and standard procedures for soft lithography.

SU-8 Master Mold Preparation

A clean and well-defined master mold is crucial for successful PDMS replication.

- Fabricate SU-8 Master: Create the desired microfluidic design on a silicon wafer using standard SU-8 photolithography techniques.
- Clean the Master: Thoroughly clean the SU-8 master to remove any organic residues or particulates. This can be achieved by rinsing with isopropyl alcohol (IPA) and then deionized (DI) water, followed by drying with a gentle stream of nitrogen. For more robust cleaning, a

piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide) can be used, followed by thorough rinsing with DI water and drying.

- Dehydrate Bake: Bake the cleaned master on a hotplate at 125°C for 5 minutes to ensure all moisture is removed.[10]

Application of MS143 Mold Release Agent

Proper application of the release agent is critical for creating a uniform anti-stiction layer.

- Vapor Phase Silanization (Alternative to **MS143**): A common method for rendering SU-8 molds hydrophobic is vapor deposition of a silanizing agent like (tridecafluoro-1,1,2,2-tetrahydrooctyl)trichlorosilane. This is typically done in a vacuum desiccator for 10-30 minutes.[11]
- **MS143** Application:
 - Thorough Mixing: Shake the **MS143** container vigorously to ensure the PTFE particles are evenly suspended in the solvent.
 - Application Method: The **MS143** can be applied by spraying, brushing, or dipping.[1] For microfluidic molds, a fine mist spray is often preferred to ensure a thin, even coating without obscuring micro-features. Maintain an appropriate distance and air pressure to achieve a "wet" application.[12]
 - Application Temperature: Apply **MS143** to a mold that is below 50°C.[1][12]
 - Drying: Allow the solvent to evaporate completely in a fume hood. Failure to do so will significantly reduce the performance of the release agent.[12] The mold is ready for use once the coating is dry to the touch and appears as a thin, white film.
 - Curing (Optional but Recommended): For enhanced durability, the coating can be cured by heating the mold. A typical curing cycle involves heating to 305-315°C (581-600°F) for 5 to 10 minutes.[12] During this process, the coating will change from an opaque white to a more translucent appearance.[12] After cooling, any white residue can be gently buffed off with a soft cloth.[12]

PDMS Molding and Demolding

- PDMS Preparation: Mix the PDMS elastomer and curing agent (e.g., Sylgard 184) at a 10:1 ratio by weight.[13]
- Degassing: Place the mixed PDMS in a vacuum desiccator for approximately 30 minutes to remove any air bubbles introduced during mixing.[14]
- Pouring and Curing: Pour the degassed PDMS over the **MS143**-treated master mold and cure it in an oven. A typical curing time is 1 hour at 90°C.[10]
- Demolding: After curing, carefully peel the PDMS replica from the master mold. The **MS143** coating should allow for a smooth release with minimal force, preserving the integrity of both the PDMS device and the SU-8 master.

Visualizations

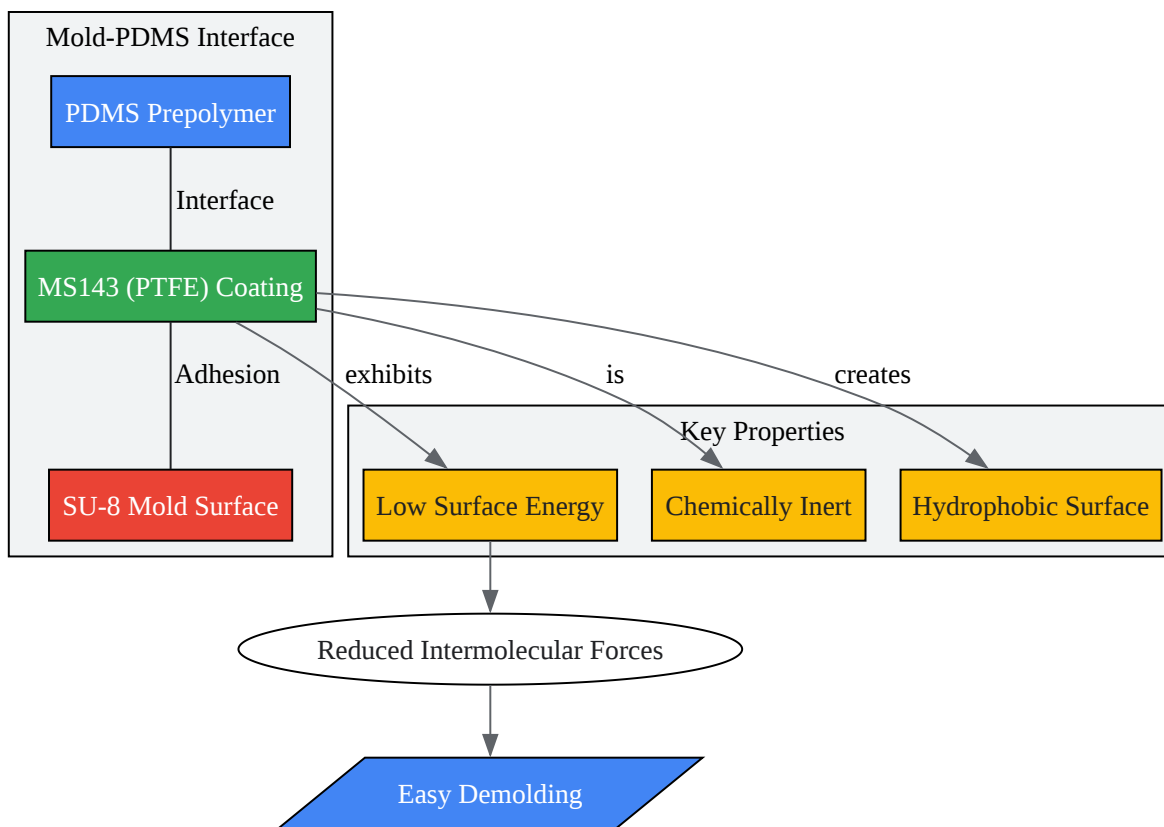
Experimental Workflow for PDMS Molding with MS143



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Caption: Workflow for fabricating PDMS microfluidic devices using an **MS143**-coated SU-8 master mold.

Logical Relationship: Mechanism of MS143 as a Release Agent



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